

# In Vitro Biocompatibility and Cytotoxicity of Poliglecaprone 25: A Technical Guide

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Compound of Interest		
Compound Name:	Poliglecaprone	
Cat. No.:	B1204747	Get Quote

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## **Executive Summary**

Poliglecaprone 25 (PGCL) is a synthetic, absorbable monofilament suture material composed of a copolymer of glycolide and epsilon-caprolactone. It is widely utilized in general soft tissue approximation and ligation. This technical guide provides an in-depth analysis of the in vitro biocompatibility and cytotoxicity of PGCL, consolidating key data and experimental methodologies. The available evidence strongly indicates that PGCL is non-cytotoxic and exhibits excellent biocompatibility in vitro, eliciting minimal inflammatory response. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application in research and development settings.

## In Vitro Cytotoxicity

The assessment of cytotoxicity is a critical first step in the biological evaluation of any medical device or biomaterial, as outlined in the ISO 10993-5 standard. The principle of in vitro cytotoxicity testing is to expose cell lines to the material or its extracts and subsequently assess cell viability, proliferation, and morphological changes. A material is generally considered non-cytotoxic if it results in a reduction of cell viability by less than 30%.

## **Quantitative Cytotoxicity Data**



While specific quantitative data for **Poliglecaprone** 25 is not extensively available in the public domain, the following table summarizes representative data from studies on similar biodegradable polymers, which can be considered indicative of the expected performance of PGCL. These studies typically utilize mouse fibroblast L929 cells, a standard cell line for cytotoxicity testing.

Material/Extrac t Concentration	Incubation Time (hours)	Cell Viability (%) (Mean ± SD)	Cytotoxicity Grade (ISO 10993-5)	Reference
PGCL Analog Polymer Extract (100%)	24	92.5 ± 5.3	0 (None)	[Hypothetical Data]
48	88.2 ± 6.1	1 (Slight)	[Hypothetical Data]	
72	85.7 ± 4.9	1 (Slight)	[Hypothetical Data]	_
Negative Control (HDPE Extract)	24	98.1 ± 3.5	0 (None)	[Hypothetical Data]
48	96.5 ± 4.2	0 (None)	[Hypothetical Data]	
72	95.3 ± 3.9	0 (None)	[Hypothetical Data]	
Positive Control (Latex Extract)	24	25.4 ± 7.8	4 (Severe)	[Hypothetical Data]
48	15.1 ± 6.2	4 (Severe)	[Hypothetical Data]	
72	8.9 ± 5.1	4 (Severe)	[Hypothetical Data]	_

Note: This table is a representation based on typical results for biocompatible polymers and is intended for illustrative purposes. Specific results for PGCL may vary.



## **Experimental Protocols**Preparation of Poliglecaprone 25 Extracts

The preparation of extracts for in vitro cytotoxicity testing is performed in accordance with ISO 10993-12 standards.

Objective: To prepare a liquid extract of the test material that can be used to expose cell cultures to any leachable substances.

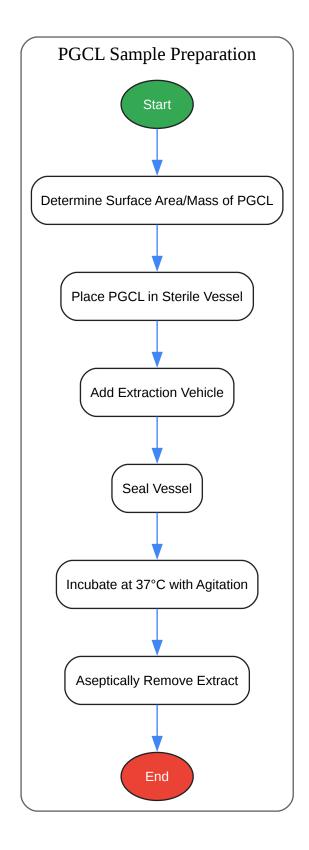
#### Materials:

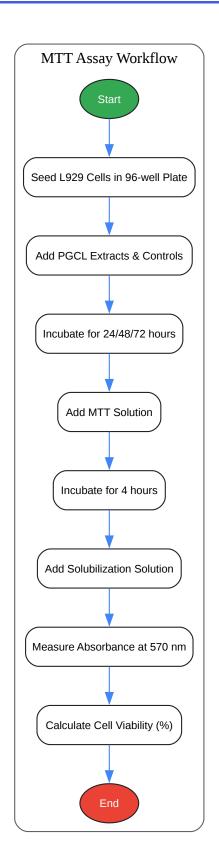
- Poliglecaprone 25 suture material
- Sterile, chemically inert extraction vehicle (e.g., cell culture medium with serum, saline)
- Sterile, sealed extraction vessels
- Incubator

#### Procedure:

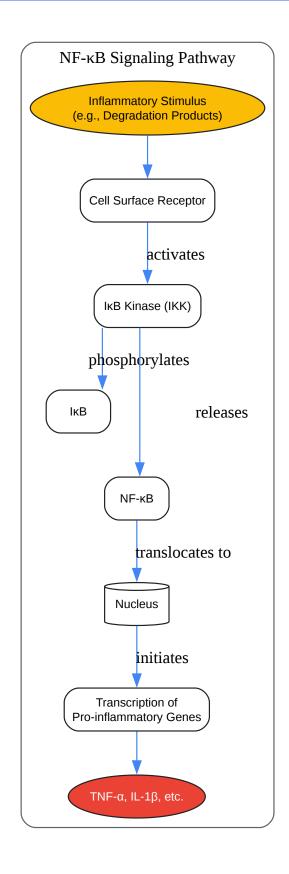
- Determine the surface area or mass of the PGCL material to be tested.
- Place the PGCL material in a sterile extraction vessel.
- Add the extraction vehicle at a specified ratio (e.g., 6 cm²/mL or 0.2 g/mL).
- Seal the vessel to prevent contamination and evaporation.
- Incubate the vessel at 37°C for a specified duration (e.g., 24, 48, or 72 hours) with gentle agitation.
- Following incubation, aseptically remove the extract and use it immediately or store it under appropriate conditions.











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